1-(Bromomethyl)-2-(4-bromophenoxy)benzene

Description

Contextualization of Aryloxybenzyl Bromides in Contemporary Chemical Research

Aryloxybenzyl bromides, such as 1-(Bromomethyl)-2-(4-bromophenoxy)benzene, are a specific subclass of compounds that integrate the structural features of both substituted phenyl ethers and benzylic halides. This combination of a stable ether linkage and a reactive benzylic bromide moiety on the same molecular scaffold makes them intriguing targets for chemical research. These compounds can serve as bifunctional building blocks, allowing for sequential or orthogonal chemical modifications.

Contemporary research into aryloxybenzyl bromides is often directed towards the synthesis of more complex molecular architectures. The aryloxy portion can act as a directing group or a point of further functionalization, while the benzyl (B1604629) bromide provides a reactive handle for introducing a wide range of substituents or for polymerization. For instance, related aryloxybenzyl structures have been investigated as precursors for inhibitors of biological targets and as monomers for high-performance polymers. researchgate.netmasterorganicchemistry.com

Structural Significance of the this compound Motif

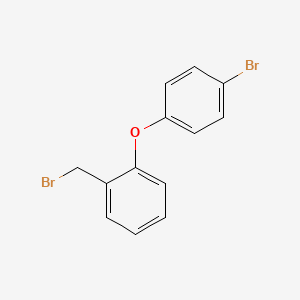

The specific arrangement of substituents in this compound is of considerable structural interest. The molecule consists of a central benzene (B151609) ring substituted with a bromomethyl group and a 4-bromophenoxy group. This substitution pattern leads to a molecule with distinct electronic and steric properties.

The presence of two bromine atoms, one benzylic and one aromatic, offers differential reactivity. The benzylic bromine is highly susceptible to nucleophilic substitution, while the aromatic bromine is much less reactive under typical SN2 conditions and would generally require a transition-metal catalyst to undergo cross-coupling reactions. This difference in reactivity is a key feature that can be exploited in synthetic strategies.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₀Br₂O |

| Molecular Weight | 342.03 g/mol |

| Boiling Point | 360.5 ± 27.0 °C |

| Density | 1.662 ± 0.06 g/cm³ |

Data sourced from chemical supplier databases. chemicalbook.com

Overview of Research Trajectories for Complex Halogenated Aromatic Compounds

Research on complex halogenated aromatic compounds is a vibrant area of chemical science. These compounds are of interest for their potential applications in materials science, medicinal chemistry, and agrochemicals. The introduction of halogen atoms can significantly alter the physical, chemical, and biological properties of aromatic molecules.

Current research trajectories in this field include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to synthesize polyhalogenated aromatic compounds with precise control over the substitution pattern. This includes the development of novel catalysts for cross-coupling reactions and the use of flow chemistry for safer and more scalable syntheses.

Investigation of Structure-Property Relationships: A key area of research involves understanding how the number, type, and position of halogen atoms influence the properties of the molecule. This includes studying their electronic effects, impact on crystal packing, and their role in non-covalent interactions such as halogen bonding.

Applications in Materials Science: Halogenated aromatic compounds are being investigated as components of liquid crystals, organic light-emitting diodes (OLEDs), and flame retardants. The presence of heavy atoms like bromine can influence the photophysical properties and thermal stability of these materials.

Medicinal and Agrochemical Research: The introduction of halogens can enhance the metabolic stability and binding affinity of drug candidates and agrochemicals. Research is ongoing to explore the biological activity of novel halogenated aromatic compounds.

Given the structural features of this compound, it is plausible that future research on this molecule could align with these trajectories, potentially exploring its utility as a synthetic intermediate for novel materials or biologically active compounds. The differential reactivity of its two bromine atoms makes it a particularly interesting candidate for the controlled synthesis of complex, multi-functionalized aromatic structures.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[2-(bromomethyl)phenoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSLXBABBAWEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromomethyl 2 4 Bromophenoxy Benzene

Bromination Strategies for Benzylic Positions

Alternative Brominating Agents and Conditions

While N-bromosuccinimide (NBS) remains a prevalent reagent for benzylic bromination, concerns over the use of chlorinated solvents like carbon tetrachloride, which are traditionally used in the Wohl-Ziegler reaction, have spurred the investigation into alternative reagents and conditions. wikipedia.orgresearchgate.net

A variety of alternative brominating agents have been explored to circumvent the limitations of classical methods. For instance, 1,3-dibromo-5,5-dimethylhydantoin has been identified as a more environmentally benign reagent for the bromination of benzylic positions. researchgate.net Another approach involves the use of a bromide-bromate couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium. chemindigest.com This system generates the reactive bromine species in situ, offering a safer and more eco-friendly alternative to handling hazardous liquid bromine. chemindigest.com

The conditions for benzylic bromination have also been a focal point of innovation. The replacement of hazardous solvents is a key area of development. Greener solvents such as diethyl carbonate , ionic liquids , and even water have been successfully employed in benzylic bromination reactions. researchgate.netrsc.org In some cases, solvent-free reaction conditions have been developed, further reducing the environmental impact. researchgate.net

Furthermore, the method of radical initiation has been diversified. While chemical initiators like azo-bis(isobutyronitrile) (AIBN) and benzoyl peroxide are common, photochemical methods using visible light or UV irradiation offer an alternative that avoids the need for chemical initiators. researchgate.netrsc.org This can lead to cleaner reactions and simpler purification procedures. Microwave-assisted reactions have also been shown to significantly reduce reaction times and, in some cases, improve yields. rsc.org

A comparative overview of various brominating systems is presented in the table below.

| Brominating Agent System | Solvent | Initiator/Condition | Key Advantages |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | AIBN/Benzoyl Peroxide | Well-established, effective |

| N-Bromosuccinimide (NBS) | Diethyl Carbonate | Microwave | Recyclable solvent, rapid reaction |

| 1,3-Dibromo-5,5-dimethylhydantoin | Tetrahydrofuran (B95107) (THF) | Not specified | More environmentally benign reagent |

| Bromide/Bromate Couple | Water | Acidic medium | In situ bromine generation, safer |

| Molecular Bromine (in situ) | Acetonitrile (B52724) | Photochemical (LED) | High throughput, solvent can be avoided |

This table is generated based on findings from multiple sources. researchgate.netresearchgate.netchemindigest.comrsc.orgrsc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 1-(bromomethyl)-2-(4-bromophenoxy)benzene while minimizing reaction time and the formation of byproducts, such as dibrominated or nuclear brominated species. Key parameters that are typically fine-tuned include the choice of solvent, the nature and amount of the radical initiator, reaction temperature, and the stoichiometry of the reagents.

The selection of an appropriate solvent is critical. While carbon tetrachloride has been traditionally used, its toxicity and environmental concerns have led to the adoption of alternatives. wikipedia.org Acetonitrile and methyl acetate (B1210297) have been found to be effective substitutes, sometimes leading to improved yields and reproducibility. researchgate.net The use of microwave assistance can dramatically shorten reaction times from hours to minutes and often results in higher isolated yields. rsc.org

The concentration of the brominating agent and the radical initiator also plays a significant role. In the synthesis of a similar compound, 1-(bromomethyl)-3-phenoxybenzene, a 1.5-fold excess of NBS was used to achieve a high yield. chemicalbook.com The amount of radical initiator is typically kept low, often in catalytic amounts.

The effect of various parameters on the yield of benzylic bromination is illustrated in the hypothetical optimization table below, based on general principles observed in related reactions.

| Entry | Solvent | Initiator (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Carbon Tetrachloride | AIBN (0.05) | 80 | 3 | 86 |

| 2 | Acetonitrile | AIBN (0.05) | 80 | 3 | 88 |

| 3 | Diethyl Carbonate | None (Microwave) | 120 | 0.25 | 92 |

| 4 | Carbon Tetrachloride | None (Photo-vis) | 25 | 2 | 90 |

| 5 | Water (with phase transfer catalyst) | AIBN (0.05) | 90 | 4 | 75 |

This is a representative table based on general findings in benzylic bromination reactions and does not represent a specific experiment for the target compound. researchgate.netrsc.orgchemicalbook.com

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound, to minimize environmental impact and enhance safety.

A primary focus of green chemistry in this context is the replacement of hazardous solvents. The use of carbon tetrachloride , a toxic and ozone-depleting substance, is a major drawback of the traditional Wohl-Ziegler reaction. wikipedia.orgresearchgate.net Green alternatives that have been successfully implemented in benzylic bromination include more benign organic solvents like diethyl carbonate and methyl acetate . researchgate.netrsc.org The development of reactions in water or under solvent-free conditions represents a significant advancement in this area. researchgate.net

Another key green strategy is the use of safer and more atom-economical reagents. The in situ generation of bromine from a bromide/bromate mixture in water is a prime example. chemindigest.comrsc.org This method avoids the handling and transportation of highly corrosive and hazardous liquid bromine, and the primary byproduct is benign sodium chloride. chemindigest.com This approach significantly improves the safety profile of the synthesis.

Furthermore, the development of continuous flow processes for photochemical benzylic bromination offers advantages in terms of safety, scalability, and efficiency. rsc.org Continuous flow reactors allow for precise control over reaction parameters and can handle highly reactive intermediates more safely than large-scale batch reactors. The integration of in situ bromine generation within a continuous flow photochemical reactor exemplifies a highly green and efficient synthetic methodology. rsc.org

Chemical Reactivity and Transformations of 1 Bromomethyl 2 4 Bromophenoxy Benzene

Reactions at the Benzylic Bromide Moiety

The benzylic carbon in 1-(Bromomethyl)-2-(4-bromophenoxy)benzene is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion, a good leaving group. The stability of the potential benzylic carbocation or the accessibility of the benzylic carbon for a backside attack dictates the mechanistic pathway of these reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SN1', SN2' Pathways)

Nucleophilic substitution reactions at the benzylic position of this compound can proceed through various mechanisms, including SN1, SN2, and potentially allylic-type rearrangement pathways (SN1', SN2') if suitable conjugation were present, though less common for this specific structure. The primary benzylic nature of the substrate generally favors the SN2 pathway, which involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. However, the formation of a resonance-stabilized benzylic carbocation could also allow for an SN1 mechanism under appropriate conditions, such as in the presence of a polar protic solvent and a weak nucleophile.

The reaction of this compound with oxygen-centered nucleophiles, such as alcohols and phenols, in the presence of a base, leads to the formation of ethers. These reactions typically proceed via an SN2 mechanism. The alkoxide or phenoxide, generated by the deprotonation of the alcohol or phenol, acts as the nucleophile.

Table 1: Substitution with Oxygen Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Phenol | K₂CO₃, Acetone (B3395972), Reflux | 1-(Phenoxymethyl)-2-(4-bromophenoxy)benzene | Not Reported |

Data in this table is illustrative and based on general reactions of benzylic bromides.

Nitrogen nucleophiles, such as primary and secondary amines, readily displace the benzylic bromide to form the corresponding substituted amines. These alkylation reactions are fundamental in the synthesis of a wide range of biologically active molecules. The reactions are typically carried out in the presence of a base to neutralize the HBr formed. Over-alkylation can be a competing side reaction, particularly with primary amines.

Table 2: Substitution with Nitrogen Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Piperidine | K₂CO₃, Acetonitrile (B52724), 60 °C | 1-((2-(4-Bromophenoxy)benzyl)piperidine | Not Reported |

Data in this table is illustrative and based on general reactions of benzylic bromides.

Thiols and their corresponding thiolates are excellent nucleophiles and react efficiently with this compound to yield thioethers (sulfides). These reactions are generally fast and proceed under mild conditions, often in the presence of a weak base to deprotonate the thiol.

Table 3: Substitution with Sulfur Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Thiophenol | NaOH, Ethanol, RT | Phenyl(2-(4-bromophenoxy)benzyl)sulfane | Not Reported |

Data in this table is illustrative and based on general reactions of benzylic bromides.

Carbanions, such as those derived from active methylene (B1212753) compounds like malonic esters, are effective carbon nucleophiles for the alkylation of this compound. These reactions are crucial for the formation of new carbon-carbon bonds. A strong base, such as sodium ethoxide or sodium hydride, is required to generate the nucleophilic enolate.

Table 4: Substitution with Carbon Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Diethyl malonate | NaOEt, Ethanol, Reflux | Diethyl 2-(2-(4-bromophenoxy)benzyl)malonate | Not Reported |

Data in this table is illustrative and based on general reactions of benzylic bromides.

Elimination Reactions (E1, E2) Leading to Styrenic Derivatives

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form a styrenic derivative. This dehydrobromination reaction typically follows an E2 mechanism, which is a concerted process requiring an anti-periplanar arrangement of a proton and the leaving group. The use of a non-nucleophilic, strong base favors elimination over substitution. The formation of a conjugated system provides a thermodynamic driving force for this reaction. While less common, an E1 mechanism could occur under conditions that favor carbocation formation, such as in a polar, non-nucleophilic solvent with heat.

Table 5: Elimination Reactions

| Base | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Potassium tert-butoxide | t-BuOH, Reflux | 1-(4-Bromophenoxy)-2-vinylbenzene | Not Reported |

Data in this table is illustrative and based on general reactions of benzylic bromides.

Organometallic Reactions (e.g., Grignard Reagent Formation, Lithium-Halogen Exchange)

The presence of two carbon-bromine bonds in this compound offers potential pathways for organometallic reagent formation. The differential reactivity of the benzylic bromide versus the aryl bromide is a key consideration in these transformations.

Grignard Reagent Formation: The benzylic bromide is expected to be more reactive towards magnesium metal than the aryl bromide, allowing for the selective formation of the corresponding Grignard reagent. This reaction would typically be carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium compound would be a potent nucleophile, capable of reacting with a wide range of electrophiles. However, the stability of this Grignard reagent could be a concern, with the potential for side reactions such as Wurtz-type coupling.

Lithium-Halogen Exchange: Lithium-halogen exchange, typically employing an organolithium reagent such as n-butyllithium or tert-butyllithium, offers another route to a reactive organometallic intermediate. The rate of exchange is generally faster for aryl bromides than for alkyl bromides that are not activated. Consequently, selective exchange at the 4-bromophenoxy position might be achievable under carefully controlled conditions, such as low temperatures. The resulting aryllithium species would be a powerful base and nucleophile.

Radical Reactions and Reductive Transformations

The benzylic C-Br bond is susceptible to homolytic cleavage, making it a potential site for radical reactions. Initiation, often with a radical initiator like azobisisobutyronitrile (AIBN) or through photolysis, could generate a benzylic radical. This intermediate could then participate in various radical-mediated processes, including atom transfer reactions and additions to unsaturated systems.

Reductive transformations of the bromomethyl group can be anticipated. Common reducing agents such as tributyltin hydride, in the presence of a radical initiator, would likely reduce the benzylic bromide to a methyl group. Other reductive methods, including catalytic hydrogenation or the use of dissolving metal reductions, could also potentially effect this transformation, although the conditions would need to be carefully selected to avoid reduction of the aromatic rings or cleavage of the ether linkage.

Reactions Involving the 4-Bromophenoxy Moiety

The aryl bromide of the 4-bromophenoxy group is a prime candidate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions at the Aryl Bromide Position

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. It is anticipated that the aryl bromide of this compound would readily participate in this reaction. In the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base, it would couple with a variety of organoboron reagents, such as boronic acids or boronic esters. The reaction conditions would need to be optimized to prevent competing reactions at the benzylic bromide site.

Hypothetical Suzuki-Miyaura Coupling Reaction Data

| Entry | Organoboron Reagent | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | Data not available |

The Sonogashira coupling provides a direct route to aryl alkynes. This reaction involves the palladium-catalyzed coupling of an aryl halide with a terminal alkyne, typically in the presence of a copper(I) co-catalyst and a base, such as an amine. The 4-bromophenoxy moiety is expected to be a suitable substrate for this transformation, allowing for the introduction of various alkynyl groups.

Hypothetical Sonogashira Coupling Reaction Data

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Data not available |

The Heck coupling reaction enables the formation of carbon-carbon bonds between an aryl halide and an alkene. Under the influence of a palladium catalyst and a base, the 4-bromophenoxy group should react with various alkenes to yield substituted stilbene-like structures. The regioselectivity and stereoselectivity of the Heck reaction would depend on the specific alkene substrate and reaction conditions employed.

Hypothetical Heck Coupling Reaction Data

| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | Data not available |

Negishi Coupling

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide. In the context of this compound, both the aryl bromide and the benzylic bromide moieties can potentially participate in this reaction. The aryl C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the benzylic C-Br bond under typical Negishi conditions. However, the benzylic bromide can also undergo coupling, particularly with nickel catalysts.

The general scheme for a Negishi coupling involving an organic halide (R-X) and an organozinc reagent (R'-ZnX') is as follows: R-X + R'-ZnX' --(Pd or Ni catalyst)--> R-R'

Illustrative Reaction Conditions for Negishi Coupling:

| Entry | Substrate | Coupling Partner | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Aryl Bromide | Alkylzinc | Pd(PPh₃)₄ | - | THF | 60 | Hypothetical |

| 2 | Aryl Bromide | Arylzinc | Pd₂(dba)₃ | XPhos | Dioxane | 100 | Hypothetical |

| 3 | Benzyl (B1604629) Bromide | Arylzinc | NiCl₂(dppp) | - | THF | 25 | Hypothetical |

This table is for illustrative purposes only and does not represent published data for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a carbon-nitrogen bond. This reaction has become a cornerstone of modern synthetic chemistry for the construction of arylamines. For this compound, the aryl bromide is the primary site for this transformation. The benzylic bromide is generally not reactive under the typical conditions of Buchwald-Hartwig amination, which favors the coupling of sp²-hybridized carbon-halogen bonds.

The generalized reaction is as follows: Ar-X + R₂NH --(Pd catalyst, Ligand, Base)--> Ar-NR₂

This selectivity allows for the specific introduction of a nitrogen-based functional group at the phenoxy ring of this compound, leaving the bromomethyl group available for subsequent transformations. The choice of palladium precursor, phosphine ligand, and base is crucial for the success and efficiency of the reaction. While this reaction is broadly applicable, specific examples of Buchwald-Hartwig amination performed on this compound are not extensively documented in the scientific literature.

Illustrative Reaction Conditions for Buchwald-Hartwig Amination:

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Primary Amine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | Hypothetical |

| 2 | Secondary Amine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | Hypothetical |

| 3 | Aniline | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | Hypothetical |

This table is for illustrative purposes only and does not represent published data for this compound.

Metal-Catalyzed Functional Group Interconversions

Beyond C-C and C-N bond formation, metal catalysis can be employed for various functional group interconversions on this compound. For instance, the bromine atoms can be replaced by other functional groups through catalytic processes. The aryl bromide can be converted to a nitrile (cyanation), an alcohol (hydroxylation), or a thiol (thiolation) using specific metal catalysts and reagents. Similarly, the benzylic bromide can undergo a variety of metal-catalyzed transformations, although nucleophilic substitution often proceeds without a metal catalyst for this type of halide.

Chemoselective Transformations of Dual Halogen Sites

The presence of two different types of C-Br bonds in this compound opens up the possibility of chemoselective reactions. The aryl bromide and the benzylic bromide exhibit different reactivities, which can be exploited to functionalize one site while leaving the other intact. As a general trend, the benzylic bromide is more susceptible to nucleophilic substitution reactions (Sₙ2 type), while the aryl bromide is more reactive in oxidative addition reactions with low-valent transition metals, which is the initial step in many cross-coupling reactions.

For example, a nucleophile like an alkoxide or a cyanide would likely react preferentially with the bromomethyl group at lower temperatures, without the need for a metal catalyst. In contrast, palladium-catalyzed reactions like Suzuki, Stille, or Heck couplings would primarily occur at the aryl bromide position. This differential reactivity allows for a stepwise functionalization of the molecule, making it a valuable building block in multi-step syntheses.

Regioselectivity and Stereoselectivity Considerations in Reactions

Regioselectivity in the context of this compound primarily relates to the selective reaction at either the benzylic or the aryl bromide. As discussed, this is largely governed by the choice of reaction type (e.g., nucleophilic substitution vs. metal-catalyzed cross-coupling).

Stereoselectivity becomes a consideration if a chiral center is introduced during a reaction. For instance, if the benzylic bromide undergoes a substitution reaction with a prochiral nucleophile, or if a chiral catalyst is used in a cross-coupling reaction that creates a stereocenter, the formation of stereoisomers is possible. In such cases, the stereochemical outcome would be influenced by the reaction mechanism and the steric and electronic properties of the substrate and reagents. For example, Sₙ2 reactions at the benzylic carbon proceed with inversion of stereochemistry if the starting material were chiral at that position (which is not the case for this compound itself, but could be for a derivative). In metal-catalyzed enantioselective cross-coupling reactions, the chiral ligand on the metal center would control the stereochemical outcome.

Applications of 1 Bromomethyl 2 4 Bromophenoxy Benzene As a Synthetic Building Block

Construction of Complex Organic Scaffolds

The dual reactivity of 1-(bromomethyl)-2-(4-bromophenoxy)benzene makes it a valuable tool for synthetic chemists aiming to build elaborate organic frameworks. The bromomethyl group can readily undergo nucleophilic substitution reactions, while the aryl bromide can participate in various cross-coupling reactions, providing multiple pathways for molecular elaboration.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. researchgate.netnih.gov The synthesis of functionalized PAHs is of significant interest due to their applications in materials science. This compound can serve as a key building block in the construction of larger PAHs through intramolecular cyclization reactions. For instance, after conversion of the bromomethyl group to a suitable nucleophile or electrophile, intramolecular cyclization could be triggered to form a new ring system.

A hypothetical synthetic route could involve the conversion of the bromomethyl group to a phosphonium (B103445) salt, followed by a Wittig reaction with an ortho-formyl-substituted biphenyl (B1667301) derivative. The resulting stilbene (B7821643) derivative could then undergo a photochemical cyclization to afford a complex PAH.

Table 1: Hypothetical Reaction for Polycyclic Aromatic Compound Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

| This compound derived phosphonium salt | 2'-formyl-[1,1'-biphenyl]-2-carbaldehyde | Wittig Reaction & Photocyclization | A dibenzo[a,c]phenazine (B1222753) derivative |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.govorganic-chemistry.org The bromomethyl group of this compound is an excellent electrophile for reactions with various nucleophiles, providing a straightforward entry into diverse heterocyclic systems.

For example, reaction with primary amines or hydrazines can lead to the formation of nitrogen-containing heterocycles. Similarly, reaction with thiourea (B124793) followed by cyclization can yield thiazole (B1198619) derivatives. The ether linkage in the starting material would be incorporated into the final heterocyclic structure, potentially influencing its physical and biological properties.

Table 2: Illustrative Synthesis of Heterocyclic Ring Systems

| Nucleophile | Reaction Type | Potential Heterocyclic Product |

| 2-aminopyridine | Nucleophilic Substitution & Cyclization | An imidazo[1,2-a]pyridine (B132010) derivative |

| Thiourea | Nucleophilic Substitution & Hantzsch-type condensation | A 2-aminothiazole (B372263) derivative |

| Catechol | Williamson Ether Synthesis | A dibenzo[b,e] bldpharm.comnih.govdioxepine derivative |

Macrocycles, large ring structures containing nine or more atoms, are of great interest in supramolecular chemistry and for their ability to act as host molecules. The synthesis of macrocycles often relies on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This compound can be envisioned as a precursor for the synthesis of novel macrocycles.

A potential strategy could involve the palladium-catalyzed homocoupling of this compound under conditions that favor the formation of a cyclic dimer or trimer. Alternatively, reaction with a bifunctional linker molecule could lead to the formation of larger macrocyclic structures.

Role in the Synthesis of Advanced Materials Precursors

The development of new materials with tailored properties is a major driving force in modern chemistry. The reactivity of this compound makes it a potential precursor for the synthesis of polymers and dendritic materials.

Polymers derived from brominated monomers are of interest for their flame-retardant properties and as intermediates for further functionalization. This compound could potentially be used in the synthesis of novel polymers through various polymerization techniques.

For instance, the aryl bromide functionality could allow for its participation in cross-coupling polymerization reactions, such as Suzuki or Stille coupling, with appropriate bifunctional monomers. The resulting polymers would possess a unique combination of an ether linkage and a pendant methylene (B1212753) group that could be further modified.

Table 3: Potential Polymerization Reactions

| Co-monomer | Polymerization Type | Potential Polymer Structure |

| 1,4-Benzenediboronic acid | Suzuki Polymerization | A poly(phenylene ethynylene) derivative |

| Bis(tributylstannyl)acetylene | Stille Polymerization | A poly(arylene ether) with pendant reactive sites |

Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. rjptonline.org Their synthesis can be achieved through either a divergent or convergent approach. nih.gov The structure of this compound, with its distinct reactive sites, could be exploited in the convergent synthesis of dendrons.

A dendron could be synthesized by first reacting the bromomethyl group with a multifunctional core molecule. The bromo-substituents on the periphery of the resulting structure could then be used for further branching reactions, leading to higher-generation dendrimers. These dendritic structures could find applications in drug delivery, catalysis, and materials science.

Furthermore, the aromatic rings and the ether linkage in this compound can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding (after modification), making it a potential building block for the construction of self-assembling supramolecular structures. researchgate.net

Applications in Organic Electronics (e.g., as monomers for conjugated polymers)

The quest for novel organic materials with tailored electronic and photophysical properties is a driving force in the field of organic electronics. Conjugated polymers, in particular, are at the forefront of this research due to their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The compound this compound serves as a promising, albeit specialized, monomer for the synthesis of functional conjugated polymers, primarily through established polymerization methodologies such as the Gilch and Suzuki coupling reactions.

The Gilch polymerization is a well-established method for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. bohrium.comresearchgate.netrsc.orgrsc.orgnih.gov This reaction typically involves the treatment of a bis(halomethyl)benzene derivative with a strong base, such as potassium tert-butoxide. In the context of this compound, while it is a mono-bromomethylated compound, it can be envisioned to participate in co-polymerization reactions with other bis(halomethyl) monomers. The incorporation of the 2-(4-bromophenoxy)phenylene unit into the polymer backbone would introduce a bulky, non-coplanar side group. This structural feature is known to influence the polymer's solubility, morphology, and electronic properties. The twisting of the polymer backbone induced by the phenoxy substituent can disrupt extensive π-π stacking, potentially leading to enhanced solubility in common organic solvents and influencing the solid-state packing, which is a critical factor for charge transport in electronic devices.

Another powerful tool for the synthesis of conjugated polymers is the Suzuki cross-coupling reaction. mdpi.comresearchgate.netrsc.orgnih.govrsc.org This palladium-catalyzed reaction forms carbon-carbon bonds between an organoboron compound and an organohalide. For its application as a monomer in Suzuki polymerization, this compound would first need to be converted into a derivative containing a boronic acid or boronic ester functionality, for instance, by reaction of its Grignard reagent with a trialkyl borate. The resulting monomer could then be polymerized with a suitable dihaloaromatic co-monomer. The presence of the bromine atom on the phenoxy ring offers a further point for modification or cross-linking, adding another layer of complexity and potential functionality to the resulting polymer.

The properties of a hypothetical conjugated polymer derived from this compound are summarized in the table below, highlighting the anticipated influence of its unique structural motifs.

| Property | Anticipated Effect of the 2-(4-bromophenoxy)phenylene Moiety | Rationale |

| Solubility | Increased solubility in organic solvents. | The bulky, non-planar phenoxy side group disrupts interchain packing, reducing crystallinity and enhancing solvation. |

| Optical Properties | Potentially blue-shifted absorption and emission compared to unsubstituted PPV. | The steric hindrance from the side group may lead to a larger dihedral angle between the phenyl rings in the backbone, reducing the effective conjugation length. |

| Electronic Properties | Modified HOMO/LUMO energy levels. | The electron-donating nature of the ether oxygen can influence the electronic structure of the polymer backbone. |

| Morphology | Likely to form amorphous films. | The irregular polymer chain structure due to the bulky side group is expected to hinder the formation of highly ordered crystalline domains. |

Utilization in Retrosynthetic Strategies for Natural Product Synthesis

The structural motif of a diphenyl ether is present in a variety of biologically active natural products. researchgate.net The synthesis of these complex molecules often relies on a retrosynthetic analysis that breaks down the target molecule into simpler, more readily available starting materials. researchgate.netjocpr.comscribd.comscribd.com The compound this compound, with its pre-formed diphenyl ether linkage and a reactive handle for further elaboration, represents a valuable synthon in such synthetic strategies.

A particularly relevant application lies in the synthesis of dibenzofuran-containing natural products. organic-chemistry.orgekb.egrsc.orgrsc.orgbiointerfaceresearch.com The dibenzofuran (B1670420) core can be constructed through an intramolecular cyclization of a suitably functionalized diphenyl ether. In a retrosynthetic sense, disconnection of the C-C bond that forms the furan (B31954) ring in a dibenzofuran can lead back to a 2-alkyldiphenyl ether precursor.

Consider, for example, the retrosynthesis of a hypothetical substituted dibenzofuran natural product. A key disconnection would be the intramolecular Friedel-Crafts type reaction or a palladium-catalyzed C-H activation/C-C bond formation. This would reveal a precursor such as a 2-(carboxymethyl)diphenyl ether or a related derivative. This precursor, in turn, could be traced back to this compound.

The forward synthesis from this compound could proceed as follows:

Chain Elongation: The bromomethyl group can be readily converted to a longer carbon chain. For instance, reaction with a cyanide source followed by hydrolysis would yield the corresponding carboxylic acid. Alternatively, its conversion to a Grignard reagent and reaction with an appropriate electrophile can introduce various functionalities.

Intramolecular Cyclization: The newly introduced side chain can then be utilized to effect the ring closure to form the dibenzofuran core. This could be achieved through various methods, such as an acid-catalyzed cyclization of a carboxylic acid or an intramolecular Heck reaction if an appropriate double bond is present in the side chain.

Further Functionalization: Once the dibenzofuran core is established, the bromine atom on the phenoxy ring can be used for further modifications, such as the introduction of other substituents found in the natural product target, via cross-coupling reactions.

This strategic use of this compound as a starting material significantly simplifies the synthesis of complex natural products by providing a pre-assembled diphenyl ether core with versatile handles for subsequent transformations.

Below is a table of representative natural product classes where a 2-phenoxybenzyl substructure or a related diphenyl ether moiety is a key structural feature, and for which this compound could be a valuable synthetic precursor.

| Natural Product Class | Key Structural Feature | Potential Synthetic Utility of this compound |

| Dibenzofurans | Dibenzofuran core | Precursor for the construction of the tricyclic ring system via intramolecular cyclization. |

| Substituted Diphenyl Ethers | Diphenyl ether linkage | Direct precursor after modification of the bromomethyl group. |

| Polycyclic Ethers | Embedded diphenyl ether moiety | A building block for a segment of a more complex polycyclic structure. |

Design and Synthesis of Derivatives and Analogues of 1 Bromomethyl 2 4 Bromophenoxy Benzene

Structural Modifications at the Benzylic Position

The benzylic carbon, being adjacent to an aromatic ring, exhibits enhanced reactivity, making the bromomethyl group a versatile handle for a variety of chemical transformations. This reactivity can be exploited to introduce different functional groups, thereby modulating the compound's electronic and steric properties.

The benzylic bromide is a key precursor for the synthesis of the corresponding alcohol, aldehyde, and carboxylic acid derivatives.

Benzylic Alcohols: The most direct route to the corresponding benzylic alcohol, (2-(4-bromophenoxy)phenyl)methanol, is through nucleophilic substitution of the bromide. This can be readily achieved by hydrolysis using aqueous bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). doubtnut.comdoubtnut.com The reaction proceeds via an S(_N)2 or S(_N)1 mechanism, with the latter being favored due to the resonance stabilization of the resulting benzylic carbocation.

Benzylic Aldehydes: The synthesis of 2-(4-bromophenoxy)benzaldehyde (B1518834) can be approached through two primary pathways. The first involves the controlled oxidation of the benzylic alcohol synthesized previously. Reagents such as pyridinium (B92312) chlorochromate (PCC) or an acid-catalyzed dimethyl sulfoxide (B87167) (DMSO) oxidation are effective for this transformation, minimizing over-oxidation to the carboxylic acid. mdma.ch A second, more direct method is the Kornblum oxidation, which converts the benzyl (B1604629) bromide directly to the aldehyde using DMSO as both the oxidant and solvent, often at elevated temperatures. rsc.orgnih.gov Green chemistry approaches using visible light and molecular oxygen have also been reported for this type of conversion. rsc.orgresearchgate.net

Benzylic Acids: The preparation of 2-(4-bromophenoxy)benzoic acid can be accomplished by the vigorous oxidation of either the benzylic alcohol or aldehyde. chemicalbook.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO(_4)) or chromic acid (H(_2)CrO(_4)) are typically employed for this purpose. masterorganicchemistry.com An alternative two-step synthesis involves converting the benzylic bromide to a nitrile using sodium or potassium cyanide, followed by acidic or basic hydrolysis of the nitrile group to the carboxylic acid.

The following table summarizes the synthetic routes to these key benzylic derivatives.

| Target Compound | Precursor | Reagents and Conditions | Reaction Type |

| (2-(4-bromophenoxy)phenyl)methanol | 1-(Bromomethyl)-2-(4-bromophenoxy)benzene | aq. NaOH or KOH, heat | Nucleophilic Substitution |

| 2-(4-bromophenoxy)benzaldehyde | (2-(4-bromophenoxy)phenyl)methanol | PCC, CH(_2)Cl(_2); or DMSO, HBr, heat | Oxidation |

| 2-(4-bromophenoxy)benzaldehyde | This compound | DMSO, NaHCO(_3), heat | Kornblum Oxidation |

| 2-(4-bromophenoxy)benzoic acid | (2-(4-bromophenoxy)phenyl)methanol | KMnO(_4), H(_2)O, heat, then H(3)O(+) | Oxidation |

| 2-(4-bromophenoxy)benzoic acid | This compound | 1. NaCN, DMSO; 2. H(3)O(+), heat | Nitrile Formation & Hydrolysis |

While the bromide at the benzylic position is a competent leaving group, converting it to other groups can fine-tune reactivity for subsequent nucleophilic substitution reactions.

Benzylic Iodides: The conversion of the benzylic bromide to 1-(iodomethyl)-2-(4-bromophenoxy)benzene can be efficiently achieved through the Finkelstein reaction. byjus.comwikipedia.org This equilibrium-driven S(_N)2 reaction involves treating the bromide with sodium iodide (NaI) in acetone (B3395972). The reaction is propelled forward by the precipitation of the less soluble sodium bromide (NaBr) from the acetone solution, yielding the desired iodide. iitk.ac.inchegg.comadichemistry.com This transformation is particularly effective for reactive halides like benzylic halides. adichemistry.com

Benzylic Tosylates and Mesylates: Sulfonate esters such as tosylates and mesylates are excellent leaving groups, often superior to halides. They are typically prepared from the corresponding alcohol, (2-(4-bromophenoxy)phenyl)methanol. The reaction involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, commonly pyridine, which neutralizes the HCl byproduct. An alternative, though less common, route from the bromide involves an anion exchange reaction with silver tosylate.

These transformations are outlined in the table below.

| Target Leaving Group | Precursor | Reagents and Conditions | Reaction Type |

| Iodide (-I) | Benzylic Bromide | NaI, Acetone, reflux | Finkelstein Reaction |

| Tosylate (-OTs) | Benzylic Alcohol | TsCl, Pyridine, 0 °C to RT | Tosylation |

| Mesylate (-OMs) | Benzylic Alcohol | MsCl, Pyridine, 0 °C to RT | Mesylation |

Modifications of the Phenyl Ether Moiety

The two phenyl rings of the core structure are amenable to electrophilic aromatic substitution (EAS), allowing for the introduction of a wide array of substituents. The regiochemical outcome of these reactions is dictated by the directing effects of the existing groups: the ether oxygen, the bromomethyl group, and the bromine atom.

The phenoxy ring, which is activated by the electron-donating ether oxygen, can undergo further halogenation. The ether is a strong ortho, para-director. Since the para position is already occupied by a bromine atom, further electrophilic substitution is directed to the ortho positions (C2' and C6').

For example, bromination of this compound with bromine (Br(_2)) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr(_3)) would be expected to yield 1-(bromomethyl)-2-(2,4-dibromophenoxy)benzene. Similarly, chlorination with chlorine (Cl(_2)) and a suitable Lewis acid would introduce chlorine atoms at these positions. The synthesis of 4,4'-dibromodiphenyl ether from diphenyl ether demonstrates the propensity for halogenation at the para positions of the unsubstituted rings. google.com

| Target Compound | Reagents and Conditions | Expected Major Product Position |

| 1-(Bromomethyl)-2-(2,4-dibromophenoxy)benzene | Br(_2), FeBr(_3), CCl(_4) | C2' of phenoxy ring |

| 1-(Bromomethyl)-2-(2-chloro-4-bromophenoxy)benzene | Cl(_2), AlCl(_3), CCl(_4) | C2' of phenoxy ring |

Beyond halogens, other functional groups can be installed on either aromatic ring using standard EAS reactions.

Nitration: Nitration using a mixture of nitric acid (HNO(_3)) and sulfuric acid (H(_2)SO(_4)) can introduce a nitro group (-NO(_2)). google.comepo.org On the phenoxy ring, this would again occur primarily at the positions ortho to the activating ether linkage. On the other ring, the powerful ortho, para-directing effect of the ether group would direct the incoming nitro group to the C4 and C6 positions.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl(_3)). Similar to nitration, the substitution would be directed to the activated positions ortho and para to the ether linkage on both rings. researchgate.net For instance, reaction with acetyl chloride would yield the corresponding acetylated derivatives.

| Reaction | Ring | Reagents and Conditions | Expected Major Product Position(s) |

| Nitration | Phenoxy Ring | HNO(_3), H(_2)SO(_4), 0 °C | C2' |

| Nitration | Benzyl Ring | HNO(_3), H(_2)SO(_4), 0 °C | C4, C6 |

| Friedel-Crafts Acylation | Phenoxy Ring | CH(_3)COCl, AlCl(_3), CS(_2) | C2' |

| Friedel-Crafts Acylation | Benzyl Ring | CH(_3)COCl, AlCl(_3), CS(_2) | C4, C6 |

Synthesis of Aza- and Thia-Analogues of the Phenoxy Linkage

Replacing the ether oxygen with a nitrogen or sulfur atom creates diarylamine (aza-) and diaryl thioether (thia-) analogues, respectively. Modern cross-coupling methodologies have made the synthesis of these structures highly efficient.

Aza-Analogues (Diarylamines): The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. wikipedia.orgorganic-chemistry.org The synthesis of the aza-analogue, 4-bromo-N-(2-(bromomethyl)phenyl)aniline, could be envisioned by coupling an appropriate aryl bromide, such as 1,2-dibromobenzene (B107964) followed by benzylic bromination, with 4-bromoaniline. The reaction typically employs a palladium catalyst (e.g., Pd(_2)(dba)(_3)), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs(_2)CO(_3)). researchgate.netresearchgate.net

Thia-Analogues (Diaryl Thioethers): The synthesis of diaryl thioethers can be achieved through copper- or palladium-catalyzed cross-coupling of an aryl halide with a thiophenol. researchgate.netorganic-chemistry.orgglobethesis.com The thia-analogue, 1-(bromomethyl)-2-((4-bromophenyl)thio)benzene, could be prepared by coupling a precursor like 2-(bromomethyl)thiophenol with 1,4-dibromobenzene, or 1-bromo-2-(bromomethyl)benzene with 4-bromothiophenol. The classic Ullmann condensation, which uses a copper catalyst at high temperatures, is also a viable, albeit often harsher, method for forming both diarylamines and diaryl thioethers. datapdf.comgoogle.comorganic-chemistry.org

| Analogue Type | Synthetic Method | Key Reagents |

| Aza- (Diarylamine) | Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base |

| Thia- (Diaryl thioether) | Copper-catalyzed Coupling | CuI, base |

Stereochemical Control in Derivative Synthesis

Achieving stereochemical control in the synthesis of derivatives of this compound is a formidable challenge that can be addressed through several advanced synthetic strategies. The primary focus is often on the creation of chiral centers with a specific configuration or the generation of atropisomers with restricted bond rotation. Methodologies such as the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions are instrumental in achieving these objectives.

A key reactive site for introducing chirality in derivatives of this compound is the benzylic position. The bromine atom can be displaced through nucleophilic substitution, and if the incoming nucleophile or the reaction conditions are chiral, a stereocenter can be established. Chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate, can effectively control the stereochemical outcome of such reactions. researchgate.net

One conceptual approach involves the reaction of this compound with a chiral nucleophile. The inherent chirality of the nucleophile can direct the substitution to occur preferentially from one face of the transient carbocation or through a sterically biased transition state, leading to the formation of one diastereomer in excess.

Alternatively, a more versatile strategy involves the use of a chiral auxiliary attached to a precursor molecule. While direct studies on this compound are not extensively documented in this specific context, the principles can be illustrated by analogous systems. For instance, research on the asymmetric intermolecular C-H functionalization of benzyl silyl (B83357) ethers highlights the power of chiral auxiliaries and catalysts in controlling stereochemistry at a benzylic position. organic-chemistry.orgnih.gov In these studies, a rhodium catalyst is used to mediate the insertion of an aryldiazoacetate into a C-H bond of a benzyl silyl ether. The stereochemical outcome of this reaction can be controlled by using either a chiral auxiliary attached to the diazoacetate or a chiral rhodium catalyst. organic-chemistry.orgnih.gov

For example, the use of (S)-lactate as a chiral auxiliary on the aryldiazoacetate in reactions with benzyl silyl ethers has been shown to afford the corresponding C-H insertion products with moderate to good diastereoselectivity. organic-chemistry.orgnih.gov An even higher level of stereocontrol can be achieved by employing a chiral catalyst, such as Hashimoto's Rh2((S)-PTTL)4 catalyst, which has demonstrated excellent diastereoselectivity and enantioselectivity in similar transformations. organic-chemistry.orgnih.gov

These findings suggest a plausible pathway for the stereocontrolled synthesis of derivatives of this compound. A derivative could be prepared where the bromomethyl group is first converted to a silyl ether. Subsequent rhodium-catalyzed C-H functionalization with a chiral auxiliary-bearing diazoacetate could then introduce a new stereocenter at the benzylic position with a high degree of stereochemical control.

The table below summarizes representative results from the asymmetric C-H functionalization of benzyl silyl ethers, which serves as a model for the potential stereochemical control achievable in the synthesis of derivatives of this compound.

| Catalyst/Auxiliary | Substrate | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| Rh2((S)-DOSP)4 | Benzyl Silyl Ether + Aryldiazoacetate | Poor | Poor |

| (S)-Lactate Auxiliary | Benzyl Silyl Ether + Aryldiazoacetate | 79-88% | 68-85% |

| Rh2((S)-PTTL)4 | Benzyl Silyl Ether + Aryldiazoacetate | 91-95% | 95-98% |

This data is illustrative and based on studies of benzyl silyl ethers as a model system. organic-chemistry.orgnih.gov

Another avenue for stereochemical control involves the synthesis of axially chiral diaryl ether derivatives. Atropisomerism can arise in diaryl ethers if rotation around the C-O-C bond is restricted, typically by bulky substituents in the ortho positions. Recent advances in organocatalysis have enabled the enantioselective synthesis of such axially chiral diaryl ethers through desymmetrization strategies. nih.govchemrxiv.orgsnnu.edu.cn For instance, chiral phosphoric acids have been effectively used as catalysts to promote the asymmetric electrophilic amination of symmetrical 1,3-benzenediamine-type substrates, leading to the formation of diaryl ether atropisomers with high enantioselectivity. nih.gov Similarly, N-heterocyclic carbenes have been employed to catalyze the atroposelective esterification of prochiral dialdehydes, yielding enantioenriched axially chiral diaryl ethers. chemrxiv.orgnih.gov These methods could potentially be adapted to synthesize axially chiral analogues of this compound by incorporating appropriate functional groups that allow for such catalytic desymmetrization.

Mechanistic and Computational Investigations of Reactions Involving 1 Bromomethyl 2 4 Bromophenoxy Benzene

Kinetic Studies of Reaction Pathways

Kinetic analysis of the intramolecular cyclization of 1-(Bromomethyl)-2-(4-bromophenoxy)benzene, typically facilitated by a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), provides fundamental insights into the reaction rate and mechanism. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy, following the disappearance of the reactant's bromomethyl protons signal (~4.5 ppm) and the emergence of the methylene (B1212753) bridge protons in the cyclized product, or by chromatographic methods like HPLC.

A hypothetical kinetic study would likely reveal the reaction to follow first-order kinetics with respect to the substrate, this compound, especially when the catalyst is present in a sufficient, constant concentration. The rate law could be expressed as:

Rate = k[this compound]

This first-order dependence suggests that the rate-determining step is the unimolecular transformation of the substrate-catalyst complex. The rate constant, k, can be determined at various temperatures to calculate the activation energy (Ea) of the reaction using the Arrhenius equation.

Interactive Table 1: Hypothetical Kinetic Data for the Cyclization of this compound

| Temperature (K) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 298 | 1.2 x 10⁻⁴ | 85 |

| 308 | 3.5 x 10⁻⁴ | 85 |

| 318 | 9.8 x 10⁻⁴ | 85 |

| 328 | 2.6 x 10⁻³ | 85 |

Note: The data in this table is illustrative and based on typical values for similar intramolecular Friedel-Crafts alkylations.

Exploration of Reaction Mechanisms via Spectroscopic Techniques

Spectroscopic analysis is indispensable for elucidating the structural changes that occur during the conversion of this compound to its cyclized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for tracking the reaction. The key diagnostic signal is the singlet corresponding to the bromomethyl protons (-CH₂Br) in the starting material. Upon cyclization, this signal is replaced by a new singlet for the methylene bridge protons (-CH₂-) in the dibenzo[b,f]oxepine product, typically shifted to a different chemical environment. ¹³C NMR would similarly show the disappearance of the bromomethyl carbon signal and the appearance of a new sp³ carbon signal for the methylene bridge.

Infrared (IR) Spectroscopy: IR spectroscopy can monitor changes in vibrational modes. While the changes might be subtle, one could potentially observe shifts in the C-Br stretching frequency and changes in the aromatic C-H out-of-plane bending patterns upon the formation of the new seven-membered ring.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition of the product. The mass spectrum of the product would show a molecular ion peak corresponding to the loss of HBr from the starting material, confirming the successful intramolecular cyclization and elimination. A multi-spectroscopic approach, combining these techniques, provides a comprehensive picture of the reaction pathway and confirms the structure of the resulting products. rsc.org

Density Functional Theory (DFT) Calculations for Reaction Energetics

The key to understanding the reaction kinetics at a molecular level lies in characterizing the transition state. For the intramolecular electrophilic aromatic substitution, the transition state is expected to resemble a Wheland intermediate or sigma complex. researchgate.netwikipedia.org In this structure, the benzylic carbon forms a bond with one of the ortho-positions of the 4-bromophenoxy ring, temporarily disrupting the aromaticity of that ring. The positive charge is delocalized across the ring system.

Computational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real, positive vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms the reactant into the product.

Interactive Table 2: Hypothetical DFT Calculated Energies for the Cyclization Reaction

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactant | 0.0 | 0 |

| Transition State | +20.5 | 1 |

| Product | -15.2 | 0 |

Note: This data is illustrative, providing plausible relative energies for an intramolecular electrophilic aromatic substitution.

A reaction coordinate analysis, often performed using intrinsic reaction coordinate (IRC) calculations, maps the lowest energy path from the transition state down to the reactant and product. This analysis provides a detailed picture of the geometric changes occurring during the reaction. For the cyclization of this compound, the reaction coordinate would primarily involve the decreasing distance between the benzylic carbon and the aromatic carbon being attacked, as well as the simultaneous elongation and eventual cleavage of the C-Br bond. The energy profile along this coordinate would show a maximum at the transition state, with the height of this peak representing the activation energy barrier.

Molecular Dynamics Simulations of Compound Reactivity

While DFT calculations are excellent for studying stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. sciencepg.com MD simulations can be used to explore the conformational landscape of the flexible this compound molecule. The reactivity of the compound is highly dependent on its ability to adopt a conformation where the bromomethyl group is in close proximity to the 4-bromophenoxy ring, allowing for the intramolecular attack.

Simulations in a solvent can reveal how solvent molecules interact with the substrate and influence its conformational preferences and reactivity. nih.gov By analyzing the trajectories from MD simulations, one can determine the probability of the molecule being in a reactive conformation, which can be correlated with the experimentally observed reaction rates. Advanced MD techniques can also be used to simulate the reaction event itself, providing a time-resolved view of the bond-forming and bond-breaking processes. sciencepg.com

Conformational Analysis and Molecular Orbital Theory Studies

The three-dimensional structure and electronic properties of this compound are critical determinants of its reactivity.

Conformational Analysis: Diaryl ethers are known to be conformationally flexible, with the preferred geometry arising from a balance of steric and electronic effects. rsc.org The two aromatic rings are typically twisted with respect to the C-O-C plane. For this compound, the molecule can adopt various conformations, but only those that bring the reactive bromomethyl group near the nucleophilic sites on the other ring are conducive to cyclization. Computational conformational searches can identify the low-energy conformers and their relative populations.

Molecular Orbital Theory: Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. nih.govresearchgate.net In the context of the intramolecular cyclization, the reaction can be viewed as an interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is expected to be localized primarily on the electron-rich 4-bromophenoxy ring, which acts as the nucleophile. The lobes of the HOMO would be largest at the ortho and para positions relative to the ether linkage, indicating these are the most likely sites for electrophilic attack.

LUMO: The LUMO is expected to be centered on the antibonding σ* orbital of the C-Br bond in the bromomethyl group. youtube.com This indicates that this bond is the most susceptible to nucleophilic attack, which in this intramolecular case, is from the other aromatic ring.

The favorable overlap between the HOMO of the phenoxy ring and the LUMO of the C-Br bond in a suitable conformation provides a low-energy pathway for the cyclization reaction to occur.

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 1 Bromomethyl 2 4 Bromophenoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the characterization of the chemical environment of individual atoms and their connectivity within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 1-(Bromomethyl)-2-(4-bromophenoxy)benzene, distinct signals are expected for the protons of the bromomethyl group and the aromatic rings.

The protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet in the region of δ 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom. The eight aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum, typically between δ 6.8 and 7.6 ppm. The exact chemical shifts and coupling constants (J) depend on the substitution pattern and the electronic effects of the substituents. Protons on the phenoxy-substituted ring will have different chemical shifts from those on the bromomethyl-substituted ring. The ortho, meta, and para relationships between the protons will lead to characteristic doublet, triplet, and multiplet patterns, which can be analyzed to confirm the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH ₂Br | 4.5 - 5.0 | Singlet (s) | N/A |

Note: The data in this table is predicted based on known chemical shift values for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon of the bromomethyl group (-C H₂Br) is expected to resonate at approximately 30-35 ppm. The twelve aromatic carbons will appear in the region of δ 115-160 ppm. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atoms directly attached to the bromine atom (ipso-carbon) and the oxygen atom of the ether linkage will have characteristic chemical shifts. The "heavy atom effect" of bromine can cause the ipso-carbon to appear at a relatively upfield position compared to what would be expected based on electronegativity alone.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₂Br | 30 - 35 |

| Aromatic C -H | 115 - 135 |

| Aromatic C -Br | 110 - 120 |

| Aromatic C -O | 150 - 160 |

Note: The data in this table is predicted based on known chemical shift values for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity and spatial relationships between atoms, which is crucial for the complete structural assignment of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is particularly useful for assigning the protons within the aromatic rings by tracing the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is invaluable for identifying quaternary (non-protonated) carbons and for piecing together the different fragments of the molecule. For instance, a correlation between the bromomethyl protons and the aromatic carbons would confirm their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are bonded. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This can be used to confirm the proposed three-dimensional structure of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₀Br₂O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ (C₁₃H₁₀⁷⁹Br₂O)⁺ | 339.9101 |

| [M+2]⁺ (C₁₃H₁₀⁷⁹Br⁸¹BrO)⁺ | 341.9081 |

Note: These are calculated exact masses. The relative intensities of the isotopic peaks would be approximately 1:2:1.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates the components of a mixture, and the MS provides a mass spectrum for each component, allowing for its identification.

For this compound, GC-MS can be used to assess its purity. A pure sample should show a single peak in the gas chromatogram. The mass spectrum obtained from this peak will show the molecular ion peak (if stable enough to be observed) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for this molecule would likely involve the loss of a bromine atom, a bromomethyl radical, or cleavage of the ether bond. Analysis of these fragments can provide further confirmation of the compound's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive detection and structural elucidation power of mass spectrometry. libretexts.org For complex mixtures containing this compound and its potential isomers or byproducts, LC-MS is invaluable. The technique is particularly advantageous for analyzing compounds that are thermally labile, as it avoids the high temperatures used in gas chromatography that can cause degradation of highly brominated compounds. aip.orgorgchemboulder.com

In a typical LC-MS analysis, the sample mixture is first separated on a chromatographic column. Reversed-phase columns, such as C18, are commonly used for the separation of brominated aromatic compounds. orgchemboulder.com The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

Following separation, the eluent is introduced into the mass spectrometer. Ionization techniques such as Atmospheric Pressure Photoionization (APPI) and Electrospray Ionization (ESI) are frequently employed for brominated compounds. aip.orgudel.edu APPI has been shown to be a promising alternative to traditional methods for the analysis of polybrominated diphenyl ethers (PBDEs), a class of compounds structurally related to the target analyte. spectroscopyonline.com The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing crucial information about the molecular weight of the components. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions, yielding characteristic patterns that help in the definitive identification of the structure and differentiation between isomers. udel.edu

Table 1: Representative LC-MS Parameters for Analysis of Brominated Aromatic Compounds

| Parameter | Condition |

|---|---|

| LC System | Agilent 1200 series or equivalent |

| Column | Phenomenex Kinetex C18 (150x4.6mm) |

| Mobile Phase | Gradient of Methanol and Water |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| MS System | SCIEX 4000 QTRAP® or equivalent |

| Ionization Source | Atmospheric Pressure Photoionization (APPI), negative polarity |

| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted analysis |

Data compiled from methodologies used for similar polybrominated compounds. orgchemboulder.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. orgchemboulder.commsu.edu These methods are essential for confirming the presence of key structural features in this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the molecular bonds. orgchemboulder.com The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational energies of different functional groups. For this compound, key expected absorptions include:

Aromatic C-H Stretch: Typically observed in the range of 3100-3000 cm⁻¹. aip.org

Aliphatic C-H Stretch: From the -CH₂- group, expected between 3000-2850 cm⁻¹. aip.org

Aromatic C=C Stretch: In-ring vibrations of the benzene (B151609) rings, appearing in the 1600-1400 cm⁻¹ region. aip.org

Aryl Ether C-O-C Stretch: A strong, characteristic asymmetric stretch for aryl ethers is found between 1300-1200 cm⁻¹. researchgate.netblogspot.com A symmetric stretch is also expected around 1075-1020 cm⁻¹. researchgate.net

C-Br Stretch: The carbon-bromine bond vibration is expected in the fingerprint region, typically between 690-515 cm⁻¹. spectroscopyonline.comresearchgate.net

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. orgchemboulder.com While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. This makes Raman particularly useful for identifying non-polar bonds and symmetric vibrations. For the target compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the aromatic rings and the C-Br bonds. The spectral features of related polybrominated diphenyl ethers (PBDEs) are unique and can be used to distinguish between them, a principle that applies to the analysis of this compound and its derivatives.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group/Vibration | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | IR | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | IR/Raman | 1600 - 1400 | Medium-Strong |

| Asymmetric Aryl Ether (C-O-C) Stretch | IR | 1300 - 1200 | Strong |

| Symmetric Aryl Ether (C-O-C) Stretch | IR | 1075 - 1020 | Medium |

| C-H Wag (-CH₂Br) | IR | 1300 - 1150 | Medium |

| C-Br Stretch | IR/Raman | 690 - 515 | Medium-Strong |

Frequency ranges compiled from general spectroscopy data tables. aip.orgspectroscopyonline.comresearchgate.netblogspot.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of this compound can be grown, this method can provide definitive proof of its structure. The technique works by diffracting a beam of X-rays off the ordered lattice of atoms in the crystal, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of the atoms, bond lengths, bond angles, and torsional angles can be determined.

Table 3: Example Crystallographic Data for a Related Compound (2,4-bis((4-bromophenoxy)methyl)-1,3,5-trimethylbenzene)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₂₂Br₂O₂ |

| Crystal System | Monoclinic |

| Space Group | C121 |

| a (Å) | 8.6594(7) |

| b (Å) | 7.9730(6) |

| c (Å) | 15.1266(8) |

| β (°) | 94.539(6) |

| Volume (ų) | 1041.1 |

| Z | 2 |

Data from the crystal structure of 2,4-bis((4-bromophenoxy)methyl)-1,3,5-trimethylbenzene. libretexts.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and isomers, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. researchgate.net For this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18 or a phenyl-based column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.